REACTION_CXSMILES
|
[Cl-].[Ca+2].[Cl-].[CH:4]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])([CH3:6])[CH3:5].C(N(CC)CC)C.[Cl:21][C:22]1[CH:23]=[C:24]([CH:28]=[C:29]([Cl:31])[CH:30]=1)[C:25](Cl)=[O:26]>ClCCl>[Cl:21][C:22]1[CH:23]=[C:24]([CH:28]=[C:29]([Cl:31])[CH:30]=1)[C:25]([N:7]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]([CH3:6])[CH3:5])=[O:26] |f:0.1.2|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCC(=O)OCC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=C(C1)Cl
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 milliliter round-bottom, 3-neck flask was equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice-water bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
the stirring was continued for several hours
|
Type
|
WASH
|
Details
|
The reaction solution was washed four times with water (25 milliliters)
|
Type
|
CUSTOM
|
Details
|
to remove the triethylamine hydrochloride
|
Type
|
FILTRATION
|
Details
|
The washed organic solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the phase water
|
Type
|
CONCENTRATION
|
Details
|
concentrated first by rotary evaporation (house vacuum, water bath to 65° C.) to 4.9 grams of a dull yellow syrup (nD20 1.5257)
|
Type
|
CUSTOM
|
Details
|
a vacuum pump (<1 mm, oil bath to 50° to 60° C.)
|
Type
|
CUSTOM
|
Details
|
for 1.0 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)N(C(C)C)CC(=O)OCC)C=C(C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |